2,3-Dimethylchrysene

Description

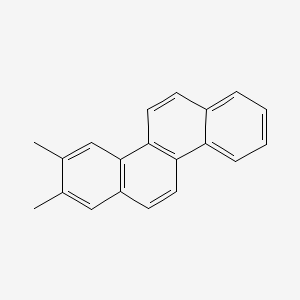

2,3-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) derived from chrysene, a four-ring aromatic system. The compound features two methyl groups substituted at the 2- and 3-positions of the chrysene backbone (Fig. 1). Methylation at specific positions alters electronic properties, solubility, and metabolic pathways compared to unsubstituted chrysene. While direct data on this compound is sparse in the provided evidence, its behavior can be inferred from structurally analogous PAHs, such as 5,9-Dimethylchrysene and 5/6-Methylchrysene .

Properties

CAS No. |

63019-22-7 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2,3-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-11-16-8-10-18-17-6-4-3-5-15(17)7-9-19(18)20(16)12-14(13)2/h3-12H,1-2H3 |

InChI Key |

LJVLHKHBUZWKTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C3=C(C=C2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C to ensure optimal yield and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylchrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

Reduction: This reaction involves the addition of hydrogen to the compound, leading to the formation of dihydro or tetrahydro derivatives.

Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of this compound-1,2-quinone.

Reduction: Formation of 2,3-dimethyl-1,2,3,4-tetrahydrochrysene.

Substitution: Formation of 2,3-dimethyl-4-chlorochrysene or 2,3-dimethyl-4-ethylchrysene.

Scientific Research Applications

2,3-Dimethylchrysene has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and properties of PAHs. It is also used in the synthesis of more complex organic molecules.

Biology: Investigated for its potential carcinogenic and mutagenic properties. Studies have shown that it can form DNA adducts, leading to mutations and cancer.

Medicine: Explored for its potential use in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.

Industry: Used in the production of dyes, pigments, and other organic materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylchrysene involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates, such as diol epoxides, which can interact with DNA and form adducts. These DNA adducts can cause mutations, leading to carcinogenesis. The molecular targets and pathways involved include the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of CYP1A1 and other enzymes involved in the metabolism of PAHs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methylated chrysenes exhibit distinct properties depending on the position and number of methyl substituents. Below is a comparative analysis based on structural, environmental, and functional data from the evidence:

Structural and Positional Isomerism

- 5,9-Dimethylchrysene : Methyl groups at the 5- and 9-positions create a para-substitution pattern, which may enhance stability due to resonance effects. This isomer is detected in environmental samples at 0.183 ng/L .

- 5/6-Methylchrysene : A mixture of 5- and 6-methyl isomers, this compound shows lower environmental detection limits (0.09 ng/L) compared to 5,9-Dimethylchrysene, suggesting differences in bioavailability or degradation pathways .

Environmental Detection and Persistence

The table highlights that methylated PAHs with adjacent substituents (e.g., 3-Methylphenanthrene) or mixed isomers (e.g., 5/6-Methylchrysene) often exhibit lower detection limits, possibly due to enhanced solubility or reduced adsorption to particulate matter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.